

Technical Guide: Physical Properties of trans-4-(Dibenzylamino)cyclohexanol

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Compound of Interest

Compound Name: *trans*-4-(Dibenzylamino)cyclohexanol

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Introduction

trans-4-(Dibenzylamino)cyclohexanol is a disubstituted cyclohexanol derivative with the chemical formula $C_{20}H_{25}NO$.^{[1][2]} Its structure features a central cyclohexane ring with a hydroxyl group and a dibenzylamino group in a trans configuration. This compound and its derivatives are of interest in medicinal chemistry and organic synthesis due to the prevalence of the 4-aminocyclohexanol moiety in various biologically active molecules.^[3] Understanding the physical properties of this compound is crucial for its synthesis, purification, handling, and potential application in drug design and development. This guide provides a comprehensive overview of the known physical properties, detailed experimental protocols for their determination, and relevant spectral data for **trans-4-(Dibenzylamino)cyclohexanol**.

Physical and Chemical Properties

A summary of the available physical and chemical data for **trans-4-(Dibenzylamino)cyclohexanol** is presented below. It is important to note that while some properties have been experimentally determined, others are based on computational predictions.

Table 1: General Properties of **trans-4-(Dibenzylamino)cyclohexanol**

Property	Value	Source
CAS Number	149506-81-0	[2][4]
Molecular Formula	C ₂₀ H ₂₅ NO	[1][2]
Molecular Weight	295.42 g/mol	[1][2]
Appearance	White to off-white solid (typical for similar compounds)	Inferred

Table 2: Thermal Properties of **trans-4-(Dibenzylamino)cyclohexanol**

Property	Value	Source
Melting Point	Not explicitly reported.	
Boiling Point	428.9 ± 40.0 °C at 760 mmHg	Predicted[2]

Table 3: Solubility Profile of **trans-4-(Dibenzylamino)cyclohexanol**

Solvent	Solubility	Notes
Dichloromethane	Soluble	Used as a solvent during synthetic workup.[3]
Acetonitrile	Soluble	Used as a solvent during synthesis.[3]
Water	Insoluble	The compound is washed with water during purification.[3]

Spectral Data

The stereochemistry of **trans-4-(Dibenzylamino)cyclohexanol** has been unequivocally assigned through a combination of NMR spectroscopy and single crystal X-ray analysis.[3][5][6] The following tables summarize the expected spectral data based on its structure.

Table 4: ¹H NMR Spectral Data of **trans-4-(Dibenzylamino)cyclohexanol**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.20 - 7.40	m	10H	Ar-H
3.65	s	4H	N-CH ₂
3.50	m	1H	CH-OH
2.50	m	1H	CH-N
1.80 - 2.00	m	4H	Cyclohexyl-H (axial)
1.20 - 1.40	m	4H	Cyclohexyl-H (equatorial)
1.50	br s	1H	O-H

Table 5: ¹³C NMR Spectral Data of **trans-4-(Dibenzylamino)cyclohexanol**

Chemical Shift (δ) ppm	Assignment
139.5	Ar-C (quaternary)
129.0	Ar-CH
128.2	Ar-CH
127.0	Ar-CH
70.5	CH-OH
60.0	CH-N
54.0	N-CH ₂
31.0	Cyclohexyl-CH ₂
29.0	Cyclohexyl-CH ₂

Table 6: IR and Mass Spectrometry Data of **trans-4-(Dibenzylamino)cyclohexanol**

Technique	Key Peaks
IR (cm ⁻¹)	3300-3500 (O-H stretch, broad), 3030 (Ar C-H stretch), 2930, 2850 (Aliphatic C-H stretch), 1495, 1450 (Ar C=C stretch), 1100 (C-N stretch), 1070 (C-O stretch)
MS (m/z)	295 (M ⁺), 204 ([M-CH ₂ Ph] ⁺), 91 ([C ₇ H ₇] ⁺ , tropylium ion)

Experimental Protocols

Synthesis of trans-4-(Dibenzylamino)cyclohexanol

The following protocol is adapted from the literature for the synthesis of **trans-4-(Dibenzylamino)cyclohexanol**.[\[3\]](#)

Materials:

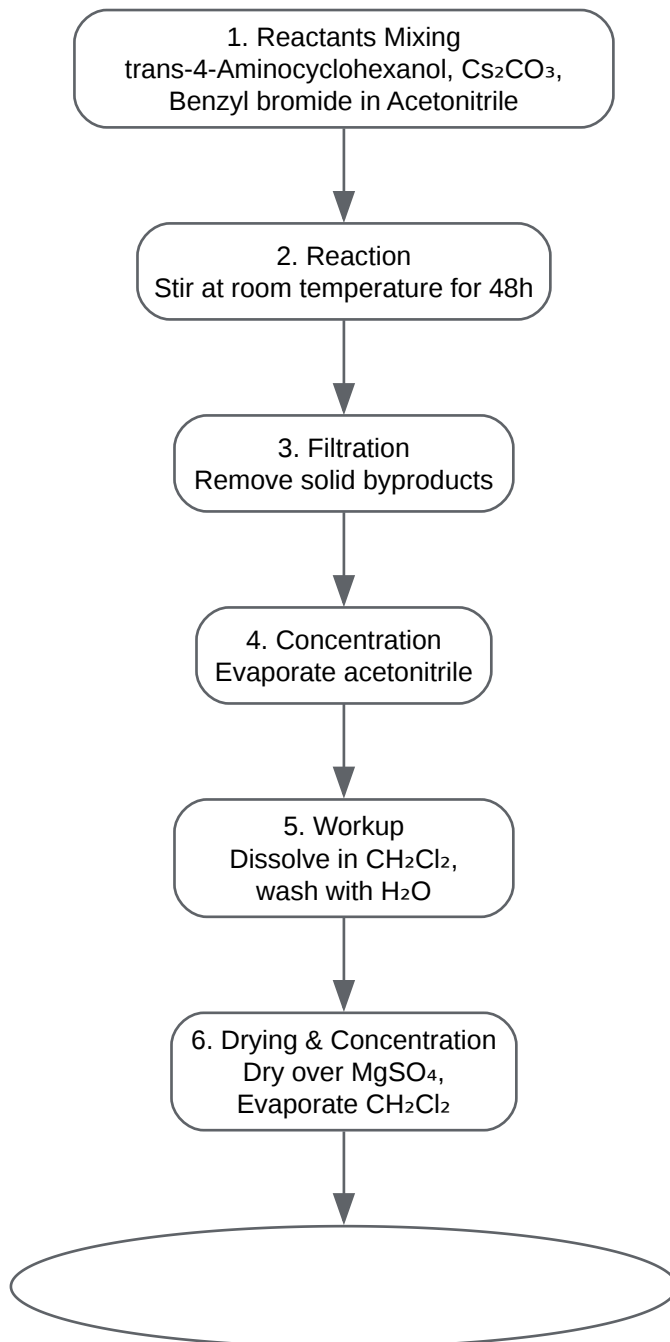
- trans-4-Aminocyclohexanol
- Benzyl bromide
- Cesium carbonate (Cs₂CO₃)
- Acetonitrile (CH₃CN)
- Dichloromethane (CH₂Cl₂)
- Water (H₂O)
- Magnesium sulfate (MgSO₄)

Procedure:

- To a solution of trans-4-aminocyclohexanol (1.0 eq) in acetonitrile, add cesium carbonate (3.0 eq).
- Add benzyl bromide (2.0 eq) to the mixture.

- Stir the reaction mixture at room temperature for 48 hours.
- Filter the crude reaction mixture and wash the solid with additional acetonitrile.
- Concentrate the filtrate under reduced pressure.
- Dissolve the residue in dichloromethane and wash with water (3x).
- Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to yield the product.

Synthesis Workflow



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Figure 1. Synthesis and purification workflow for **trans-4-(Dibenzylamino)cyclohexanol**.

Determination of Melting Point (General Protocol)

Since a specific melting point is not reported, the following general procedure can be used.^[1]
^[7]

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Mortar and pestle

Procedure:

- Ensure the sample of **trans-4-(Dibenzylamino)cyclohexanol** is completely dry and finely powdered. If necessary, grind the crystalline solid using a mortar and pestle.
- Pack a capillary tube with the powdered sample to a height of 2-3 mm by tapping the sealed end on a hard surface.
- Place the capillary tube in the heating block of the melting point apparatus.
- For a preliminary determination, heat the sample at a rapid rate (10-20 °C/min) to find an approximate melting range.
- Allow the apparatus to cool.
- For an accurate determination, use a new sample and heat rapidly to about 20 °C below the approximate melting point.
- Decrease the heating rate to 1-2 °C/min.
- Record the temperature at which the first drop of liquid appears (T_1) and the temperature at which the entire sample becomes a clear liquid (T_2). The melting point range is $T_1 - T_2$. For a pure compound, this range should be narrow (0.5-2 °C).

Determination of Solubility (General Protocol)

This protocol provides a systematic way to determine the solubility of the compound in various solvents.[8][9]

Materials:

- **trans-4-(Dibenzylamino)cyclohexanol**
- Test tubes
- Graduated cylinders or pipettes
- Vortex mixer or stirring rods
- Solvents: Water, Hexane, Ethanol, Acetone, Toluene, 5% HCl, 5% NaOH

Procedure:

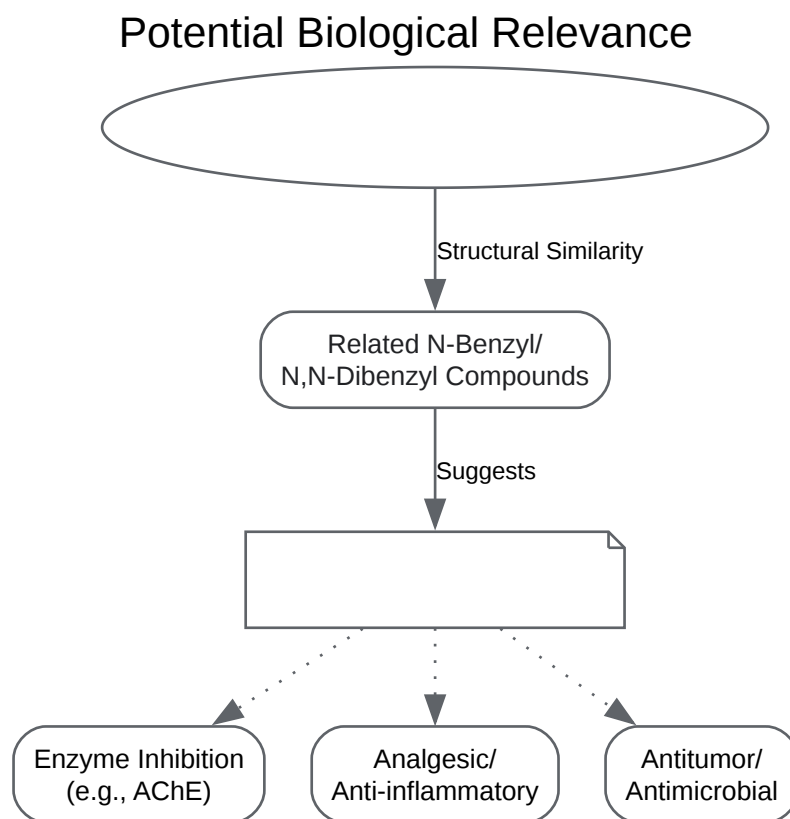
- Add approximately 25 mg of **trans-4-(Dibenzylamino)cyclohexanol** to a test tube.
- Add 0.5 mL of the chosen solvent to the test tube.
- Vigorously agitate the mixture for 60 seconds using a vortex mixer or by stirring.
- Observe the mixture. If the solid completely dissolves, the compound is classified as "soluble." If it remains undissolved, it is "insoluble." If some but not all dissolves, it is "partially soluble."
- If the compound is soluble, continue adding the solid in known increments until no more dissolves to determine the saturation point.
- Repeat the procedure for each solvent to build a comprehensive solubility profile.
- The basic nitrogen of the dibenzylamino group suggests that the compound should be soluble in acidic solutions like 5% HCl due to the formation of a water-soluble ammonium salt.

Biological Relevance and Signaling Pathways

While there is no specific research on the biological activity or signaling pathway engagement of **trans-4-(Dibenzylamino)cyclohexanol**, the N,N-dibenzyl and related N-substituted motifs are present in compounds with a wide range of biological activities.

- Enzyme Inhibition: N-benzyl substituted compounds have been shown to be potent inhibitors of enzymes such as acetylcholinesterase (AChE), which is relevant to Alzheimer's disease. [\[6\]](#)
- Pharmacological Activities: Various dibenzyl compounds have demonstrated analgesic, sedative, and anti-inflammatory properties. [\[10\]](#)
- Anticancer and Antimicrobial Properties: N-substituted carbazoles, which share structural similarities, have been investigated for their antitumor and antimicrobial activities. [\[11\]](#)

Given these precedents, **trans-4-(Dibenzylamino)cyclohexanol** could serve as a scaffold or intermediate for the development of novel therapeutic agents. However, without direct experimental evidence, any discussion of its interaction with specific signaling pathways would be speculative. Further research is required to elucidate any potential biological targets.



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Figure 2. Logical relationship of the subject compound to potential biological activities.

Conclusion

This technical guide has summarized the currently available physical property data for **trans-4-(Dibenzylamino)cyclohexanol**. While key quantitative data such as an experimental melting point and a detailed solubility profile are yet to be published, this document provides robust, generalized protocols for their determination. The provided synthesis protocol and spectral data offer a solid foundation for researchers working with this compound. Further investigation into its biological activities is warranted based on the pharmacological relevance of structurally similar molecules.

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